3,3',5,5'-Tetramethylbenzidine dihydrochloride dihydrate
Description
Chemical Identity and Structural Characterization of 3,3',5,5'-Tetramethylbenzidine Dihydrochloride Dihydrate
Systematic Nomenclature and Molecular Formula Analysis
The compound is systematically named 3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diamine dihydrochloride dihydrate , reflecting its biphenyl backbone with four methyl substituents and two protonated amine groups coordinated with chloride ions and water molecules. Its molecular formula is C₁₆H₂₀N₂·2HCl·2H₂O , corresponding to a molecular weight of 349.3 g/mol in the hydrated form. The anhydrous form (C₁₆H₂₀N₂·2HCl) has a molecular weight of 313.27 g/mol , with the dihydrate contributing an additional 36.03 g/mol.
Table 1: Nomenclature and Formula Comparison
| Property | Protonated Form (Dihydrate) | Free Base Form |
|---|---|---|
| IUPAC Name | 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diamine dihydrochloride dihydrate | 3,3',5,5'-Tetramethylbenzidine |
| Molecular Formula | C₁₆H₂₀N₂·2HCl·2H₂O | C₁₆H₂₀N₂ |
| Molecular Weight | 349.3 g/mol | 240.35 g/mol |
| CAS Number | 207738-08-7 | 54827-17-7 |
The dihydrochloride dihydrate form is distinguished by its two hydrochloride counterions and two water molecules embedded in the crystal lattice, which stabilize the charged amine groups.
Crystallographic Structure and Hydration States
X-ray diffraction (XRD) studies of TMB·2HCl·2H₂O intercalated in layered silicates reveal a lamellar structure with alternating organic and inorganic layers. The interlayer spacing varies depending on the orientation of TMB molecules: parallel alignment yields a d-spacing of ~2.1 nm, while perpendicular alignment reduces it to ~1.5 nm. Hydration water molecules occupy interstitial sites, forming hydrogen bonds with chloride ions and amine groups, as evidenced by thermogravimetric analysis (TGA) showing a 10.3% mass loss attributable to water evaporation below 100°C.
Table 2: Hydration-Dependent Structural Parameters
| Parameter | Dihydrate Form | Anhydrous Form |
|---|---|---|
| d-Spacing (XRD) | 1.5–2.1 nm | Not reported |
| Water Content (TGA) | 10.3% | 0% |
| Thermal Stability | Dehydrates at >80°C | Stable up to 167°C |
The dihydrate’s crystallinity diminishes upon dehydration, leading to amorphous phases, while rehydration partially restores the original lattice.
Spectroscopic Characterization (UV-Vis, NMR, FT-IR)
UV-Vis Spectroscopy
In its oxidized state, TMB·2HCl·2H₂O exhibits two absorption maxima:
- 652 nm (ε = 39,000 M⁻¹cm⁻¹) for the charge-transfer complex formed between the radical cation and neutral TMB.
- 450 nm (ε = 59,000 M⁻¹cm⁻¹) for the fully oxidized diimine species.
NMR Spectroscopy
¹H NMR of the free base (CDCl₃) shows aromatic proton signals at 6.7–6.9 ppm and methyl group resonances at 2.3 ppm . Protonation shifts the amine signals downfield to 8.1–8.3 ppm due to deshielding.
FT-IR Spectroscopy
Key vibrational modes include:
Comparative Analysis of Protonated vs. Free Base Forms
Solubility : The dihydrochloride dihydrate is water-soluble (~1.7 mg/mL in DMSO), whereas the free base (C₁₆H₂₀N₂) is insoluble in aqueous media.
Reactivity : Protonation enhances oxidative stability, enabling TMB·2HCl·2H₂O to serve as a peroxidase substrate in ELISA assays. The free base, in contrast, undergoes rapid aerial oxidation, forming colored byproducts.
Spectroscopic Contrasts :
Properties
IUPAC Name |
4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;dihydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.2ClH.2H2O/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;;;/h5-8H,17-18H2,1-4H3;2*1H;2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRXJBONCVPXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.O.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207738-08-7 | |
| Record name | 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride dihydrate typically involves the reaction of 3,3’,5,5’-Tetramethylbenzidine with hydrochloric acid in the presence of water. The reaction conditions often include dissolving the compound in dimethyl sulfoxide (DMSO) and then adding it to a phosphate-citrate buffer at pH 5.0. Fresh hydrogen peroxide is added to the solution immediately prior to use .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then crystallized and purified to obtain the dihydrochloride dihydrate form .
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetramethylbenzidine dihydrochloride dihydrate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced back to its original form under specific conditions.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and various buffers such as phosphate-citrate buffer. The reactions are typically carried out at room temperature and require careful control of pH and reagent concentrations .
Major Products Formed
The major product formed from the oxidation of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride dihydrate is a diimine-diamine complex, which imparts a blue color to the solution. This color change can be measured spectrophotometrically .
Scientific Research Applications
Colorimetric Assays
Overview : TMB is primarily known as a chromogenic substrate for horseradish peroxidase (HRP), which catalyzes the oxidation of TMB to produce a blue-colored solution. This color change is quantitatively measured, making TMB essential in enzyme-linked immunosorbent assays (ELISA).
Key Features :
- Sensitivity : TMB is highly sensitive, allowing for the detection of low concentrations of antigens or antibodies.
- Non-carcinogenic : It serves as a safer alternative to benzidine-based substrates.
| Application | Methodology | Detection Limit |
|---|---|---|
| ELISA | HRP-catalyzed reaction | 1 ng/mL |
| Western Blot | Protein detection | 0.1 ng/mL |
Histochemistry
Overview : In histological staining, TMB acts as a chromogen that enables visualization of cellular structures. It is particularly useful for identifying peroxidase activity in tissues.
Applications :
- Pathology : Staining for specific biomarkers in cancer research.
- Neuroscience : Visualizing neuronal structures and pathways.
Case Study Example :
A study on breast cancer tissues utilized TMB to identify overexpression of specific proteins, leading to better understanding of tumor biology and potential therapeutic targets.
Biochemical Research
Overview : TMB is employed as an indicator in various biochemical reactions, particularly those involving peroxidases. Its ability to undergo oxidation allows researchers to track enzymatic activities effectively.
| Reaction Type | Enzyme | Observed Change |
|---|---|---|
| Oxidation | Peroxidase | Color change from colorless to blue |
| Enzymatic Activity | Various enzymes | Quantitative measurement of activity |
Environmental Testing
Overview : TMB can be applied in environmental science for detecting pollutants and toxins in water samples. Its ability to react with peroxidases makes it suitable for assessing water quality.
| Application | Methodology | Detection Range |
|---|---|---|
| Pollutant Detection | Colorimetric assay | ppb levels |
| Water Quality Testing | Spectrophotometric analysis | 0-100 µg/L |
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride dihydrate involves its role as a hydrogen donor in the presence of peroxidase enzymes. The compound is oxidized to form a diimine-diamine complex, resulting in a color change that can be measured spectrophotometrically. This reaction is commonly used in ELISA and IHC techniques to detect the presence of specific proteins or antibodies .
Comparison with Similar Compounds
3,3'-Diaminobenzidine (DAB)
Key Differences :
TMB Free Base (3,3',5,5'-Tetramethylbenzidine)
Key Differences :
o-Phenylenediamine (OPD)
| Property | TMB·2HCl·2H₂O | OPD |
|---|---|---|
| Oxidation Product | Soluble, dual-wavelength detection | Soluble orange product (λmax = 450 nm) |
| Toxicity | Safer profile | Carcinogenic |
| Sensitivity | Higher ε values | Lower ε (~12,000 M⁻¹cm⁻¹) |
| Application | Preferred in modern assays | Phased out due to safety concerns |
Data Tables
Table 1: Spectral Properties of TMB Oxidation Products
| Oxidation State | λmax (nm) | ε (M⁻¹cm⁻¹) |
|---|---|---|
| Charge-transfer complex | 652 | 39,000 |
| Diimine (fully oxidized) | 450 | 59,000 |
Table 2: Commercial Specifications of TMB·2HCl·2H₂O
| Supplier | Purity | Form | Price (1 g) |
|---|---|---|---|
| Santa Cruz Biotechnology | 98% | Dihydrate | $88.00 |
| Aladdin Chemical | 98% | Hydrate | Varied |
| Sigma-Aldrich | ≥97% | Anhydrous | Varied |
Sources:
Biological Activity
3,3',5,5'-Tetramethylbenzidine dihydrochloride dihydrate (TMB) is a synthetic organic compound widely used as a chromogenic substrate in various biochemical assays. Its unique properties and biological activities make it invaluable in fields such as clinical diagnostics, histochemistry, and environmental testing.
- Molecular Formula : C₁₆H₂₀N₂·2HCl·2H₂O
- Molecular Weight : 313.27 g/mol
- CAS Number : 207738-08-7
- Solubility : Soluble in DMSO and PBS (pH 7.2) .
Applications in Biological Research
TMB is primarily known for its role in enzyme-linked immunosorbent assays (ELISA) and other colorimetric assays, where it serves as a substrate for horseradish peroxidase (HRP). Upon oxidation by HRP in the presence of hydrogen peroxide, TMB produces a blue-colored product that can be quantified spectrophotometrically.
Key Applications Include :
- Colorimetric Assays :
- Histochemistry :
- Biochemical Research :
- Environmental Testing :
Case Studies and Research Findings
Several studies have highlighted the efficacy of TMB in various applications:
- A study demonstrated the use of TMB in an ELISA format to detect hepatitis B surface antigens with high sensitivity and specificity, showcasing its clinical relevance .
- In histological applications, TMB has been shown to provide clear differentiation between various tissue types when used alongside specific antibodies, enhancing diagnostic accuracy .
- Environmental studies have utilized TMB to assess water contamination levels by detecting specific pollutants, underscoring its versatility beyond clinical settings .
Comparative Analysis of TMB with Other Substrates
| Property | 3,3',5,5'-Tetramethylbenzidine | Other Common Substrates (e.g., OPD) |
|---|---|---|
| Color Development | Blue | Yellow |
| Sensitivity | High | Moderate |
| Stability | Moderate | High |
| Non-carcinogenic | Yes | No |
| Solubility | DMSO, PBS | Water |
Q & A
Q. How can I optimize TMB-based peroxidase assays for ELISA applications?
TMB is a chromogenic substrate for horseradish peroxidase (HRP), producing a blue product (λmax = 370 nm or 650 nm) that turns yellow upon acidification (λmax = 450 nm). To optimize assays:
- Substrate formulation : Prepare TMB in a citrate-phosphate buffer (pH 5.0–5.5) with 0.01% H22 to stabilize the reaction .
- Incubation time : Limit to 10–30 minutes at 25°C to prevent non-specific oxidation, which increases background noise .
- Signal stabilization : Stop reactions with 2 M H2SO4 for consistent endpoint measurements .
Q. What are the solubility limitations of TMB dihydrochloride dihydrate in aqueous systems?
TMB dihydrochloride dihydrate is moderately water-soluble (~1 mg/mL in pure water). For higher solubility:
Q. How does TMB compare to other chromogenic substrates (e.g., OPD, ABTS) in sensitivity and safety?
- Sensitivity : TMB has a lower detection limit (~0.01 ng/mL for HRP) compared to OPD (0.1 ng/mL) due to its higher molar extinction coefficient (ε650 nm = 39,000 M<sup>−1</sup>cm<sup>−1</sup>) .
- Safety : Unlike carcinogenic benzidine derivatives, TMB is non-carcinogenic and recommended for routine laboratory use .
Advanced Research Questions
Q. How can kinetic parameters of nanozyme-catalyzed TMB oxidation be quantified?
For nanozymes (e.g., Ag nanoparticles), measure initial reaction rates under steady-state conditions:
- Substrate concentration : Vary TMB concentrations (0.1–2.0 mM) in the presence of fixed H2O2 (1–10 mM) .
- Michaelis-Menten analysis : Calculate Km (affinity) and Vmax (activity) using Lineweaver-Burk plots. For example, Ag nanoparticles exhibit Km = 0.23 mM for TMB, indicating high substrate affinity .
- Interference testing : Include antioxidants (e.g., ascorbic acid) to assess specificity for ROS detection .
Q. What strategies mitigate interference from biological matrices in TMB-based ROS detection?
In complex media (e.g., serum), background signals arise from endogenous peroxidases or reducing agents:
- Matrix pretreatment : Use size-exclusion chromatography or protein precipitation to remove interferents .
- Dual-mode detection : Combine colorimetric and photothermal readouts (e.g., CoOOH nanozymes with TMB) to cross-validate results .
- Probe encapsulation : Immobilize TMB in silica-mica composites to enhance selectivity for gaseous ROS (e.g., NO2) via vapochromic shifts .
Q. How can TMB be adapted for photoacoustic imaging of ROS in vivo?
TMB generates acoustic waves upon ROS-induced oxidation, enabling deep-tissue imaging:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
